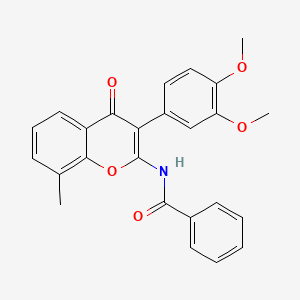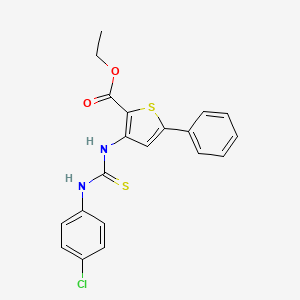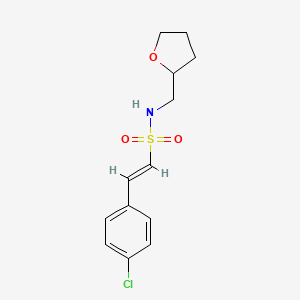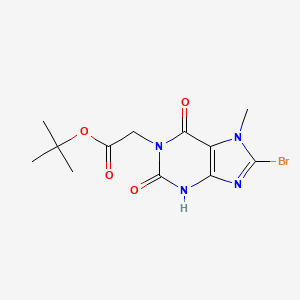![molecular formula C14H10N4O3 B2367773 N-(1H-苯并[d]咪唑-2-基)-3-硝基苯甲酰胺](/img/structure/B2367773.png)
N-(1H-苯并[d]咪唑-2-基)-3-硝基苯甲酰胺
描述
N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide is characterized by the presence of a benzimidazole ring attached to a nitrobenzamide moiety. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
科学研究应用
Chemistry: N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of various microbial strains and cancer cell lines .
Medicine: In medicinal chemistry, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of diseases such as tuberculosis and cancer .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are also investigated for their potential use in the production of dyes and pigments .
作用机制
Target of Action
N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide, like other imidazole derivatives, has a broad range of biological activities . . Imidazole derivatives are known to interact with various targets, including enzymes like casein kinase 1 (CK1) and PqsR .
Mode of Action
Imidazole derivatives have been shown to inhibit ck1δ, a serine/threonine protein kinase . They can also block AQ signal reception at the level of PqsR, leading to a reduced transcription of certain genes .
Biochemical Pathways
The inhibition of ck1δ can affect various cellular processes such as wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Imidazole derivatives have been shown to inhibit the proliferation of certain tumor cell lines .
Action Environment
The activity of imidazole derivatives can be influenced by the presence of electron-donating groups at certain positions .
生化分析
Biochemical Properties
N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase-8, an enzyme involved in regulating the cell cycle. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . Additionally, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide has been shown to interact with other proteins involved in DNA repair and apoptosis, further highlighting its potential as a therapeutic agent .
Cellular Effects
N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways . This compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, the inhibition of cyclin-dependent kinase-8 by N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days after administration, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide in animal models vary with different dosages. At low doses, the compound has been shown to exert minimal toxic effects while effectively inhibiting tumor growth in cancer models . At higher doses, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold for its safe therapeutic use . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide is involved in several metabolic pathways within the cell. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell . Additionally, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide has been shown to affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides . Once inside the cell, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can affect the compound’s activity and function, as well as its overall therapeutic efficacy .
Subcellular Localization
The subcellular localization of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization can influence the compound’s activity, as well as its overall therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
化学反应分析
Types of Reactions: N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like iron powder and ammonium chloride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Iron powder, ammonium chloride, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Reduction: Formation of N-(1H-benzo[d]imidazol-2-yl)-3-aminobenzamide.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
相似化合物的比较
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its potent inhibitory activity against CK1δ/ε.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in the synthesis of quinoxalines and other heterocyclic compounds.
Uniqueness: N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide stands out due to its unique combination of a benzimidazole ring and a nitrobenzamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-13(9-4-3-5-10(8-9)18(20)21)17-14-15-11-6-1-2-7-12(11)16-14/h1-8H,(H2,15,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKROMNIEAEFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)

![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

![N-(2,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2367706.png)
![ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate](/img/structure/B2367707.png)

![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/new.no-structure.jpg)


